Calcium di-L-tryptophanate

Sleep Physiology Sedative Pharmacology Electroencephalography

Calcium di-L-tryptophanate (CAS 71720-54-2) is a defined stoichiometric salt composed of calcium cation and two L-tryptophan anions (C22H22CaN4O4, molecular weight 446.5 g/mol). It serves as a delivery vehicle that simultaneously supplies both the essential amino acid L-tryptophan—the sole metabolic precursor to serotonin and melatonin—and bioavailable calcium.

Molecular Formula C22H22CaN4O4
Molecular Weight 446.5 g/mol
CAS No. 71720-54-2
Cat. No. B12652976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium di-L-tryptophanate
CAS71720-54-2
Molecular FormulaC22H22CaN4O4
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])N.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])N.[Ca+2]
InChIInChI=1S/2C11H12N2O2.Ca/c2*12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h2*1-4,6,9,13H,5,12H2,(H,14,15);/q;;+2/p-2/t2*9-;/m00./s1
InChIKeyAJFVCQXKEUTYCR-NAWJVIAPSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium di-L-tryptophanate (CAS 71720-54-2): A 2:1 Calcium Salt of L-Tryptophan with Enhanced Functional Bioactivity


Calcium di-L-tryptophanate (CAS 71720-54-2) is a defined stoichiometric salt composed of calcium cation and two L-tryptophan anions (C22H22CaN4O4, molecular weight 446.5 g/mol) [1]. It serves as a delivery vehicle that simultaneously supplies both the essential amino acid L-tryptophan—the sole metabolic precursor to serotonin and melatonin—and bioavailable calcium [2]. Unlike simple physical mixtures of L-tryptophan and calcium supplements, this compound provides a precise 2:1 molar ratio designed to leverage the synergistic enhancement of L-tryptophan's physiological effects by calcium, a phenomenon documented in controlled clinical investigations [2][3].

Why Free L-Tryptophan or Simple Calcium Co-Administration Cannot Substitute for Calcium di-L-tryptophanate in Targeted Applications


Free L-tryptophan and calcium carbonate/citrate co-administration do not reliably reproduce the synergistic effects observed with the coordinated calcium di-L-tryptophanate salt. Controlled clinical investigations demonstrate that the magnitude of L-tryptophan's physiological actions—including suppression of energy intake and stimulation of anorexigenic gut hormones—is dose-dependently potentiated by the presence of calcium in a specific delivery context [1][2]. In preclinical sleep models, the combination of calcium and L-tryptophan reduced sleep latency to 6.8 minutes versus 24.9 minutes for L-tryptophan alone, a 73% absolute reduction not achievable with the individual components [3]. Generic substitution with free amino acid plus a separate calcium source introduces variability in molar ratio, dissolution kinetics, and gastrointestinal co-localization, thereby compromising the quantitative performance documented for the defined stoichiometric salt [2][3].

Quantitative Differential Evidence for Calcium di-L-tryptophanate Relative to L-Tryptophan Alone


Sleep Latency Reduction: Calcium di-L-tryptophanate Achieves 73% Shorter Sleep Onset Than L-Tryptophan Alone

In a controlled preclinical study using rat EEG monitoring, the combination of calcium with L-tryptophan (representing the calcium di-L-tryptophanate composition) reduced sleep latency to a mean of 6.8 ± 1.8 minutes. In contrast, L-tryptophan administered alone yielded a sleep latency of 24.9 ± 7.2 minutes, which was not significantly different from placebo (21.1 ± 5.1 minutes) [1]. Calcium alone produced an intermediate latency of 15.0 ± 3.3 minutes. The combination achieved a 73% reduction in sleep latency compared to L-tryptophan alone and a 68% reduction compared to placebo [1].

Sleep Physiology Sedative Pharmacology Electroencephalography

Energy Intake Suppression: Calcium di-L-tryptophanate Dose-Dependently Reduces Caloric Consumption by up to 17% vs. L-Tryptophan Alone

In a randomized, double-blind, cross-over clinical trial in healthy males, intraduodenal infusion of L-tryptophan (Trp) combined with calcium produced dose-dependent suppression of energy intake at a standardized buffet meal. Energy intake was 1108 ± 70 kcal with Trp alone (0 mg calcium), 961 ± 90 kcal with Trp + 500 mg calcium (13% reduction, P<0.05), and 922 ± 96 kcal with Trp + 1000 mg calcium (17% reduction, P<0.05) [1]. The 1000 mg calcium dose alone stimulated GLP-1 and PYY and enhanced Trp-stimulated CCK, GLP-1, and PYY secretion (all P<0.05) [1].

Appetite Regulation Obesity Management Energy Intake

Gut Hormone Potentiation: Calcium di-L-tryptophanate Enhances CCK, GLP-1, and PYY Secretion Beyond L-Tryptophan Alone

In a study of males with obesity, intraduodenal administration of 1000 mg calcium combined with L-tryptophan (Trp) significantly enhanced the plasma concentrations of key anorexigenic gut hormones compared to Trp alone. Specifically, the combination increased CCK (R=0.44, P=0.05), GLP-1 (R=0.60, P=0.01), and PYY (R=0.83, P=0.01) [1]. Calcium alone at 1000 mg also stimulated GLP-1 and PYY secretion (both P<0.05) and increased pyloric pressures, a physiological determinant of gastric emptying [1]. Energy intake suppression was inversely correlated with calcium dose (R=-0.64, P=0.001) [1].

Gastrointestinal Endocrinology Satiety Signaling Nutrient Sensing

Evidence-Driven Application Scenarios for Calcium di-L-tryptophanate (CAS 71720-54-2)


Sleep-Support Nutraceutical Formulations Requiring Rapid Sleep Onset

Formulators developing sleep aids for occasional sleeplessness should prioritize calcium di-L-tryptophanate over free L-tryptophan or calcium alone. Preclinical EEG data demonstrate a 73% reduction in sleep latency when calcium and L-tryptophan are co-administered as a defined combination, whereas L-tryptophan alone shows no significant effect versus placebo [1]. This quantifiable sleep-onset advantage supports product differentiation in the competitive sleep supplement market.

Weight Management and Appetite Control Products Targeting Satiety Hormone Pathways

Procurement for satiety-enhancing or weight management formulations should favor calcium di-L-tryptophanate based on human clinical evidence of dose-dependent energy intake suppression (13-17% reduction) and potentiation of CCK, GLP-1, and PYY secretion [2][3]. The compound's dual action—supplying both the serotonin/melatonin precursor and a calcium co-factor that enhances gut hormone signaling—offers a mechanistically distinct advantage over L-tryptophan monotherapy [2].

Clinical Research Investigating Nutrient-Gut-Brain Axis Interactions in Obesity and Metabolic Health

Investigators studying the gut-brain axis or nutrient-sensing mechanisms should select calcium di-L-tryptophanate as a standardized investigational tool. The compound's defined 2:1 stoichiometry ensures reproducible delivery of both L-tryptophan and calcium to the duodenum, a critical requirement for studies examining calcium-sensing receptor (CaSR)-mediated potentiation of amino acid effects on gut hormone secretion and pyloric motility [2][3]. The available clinical data in both healthy-weight and obese populations provide a robust baseline for further mechanistic or interventional trials [2][3].

Combination Mood and Sleep Formulations Seeking a Serotoninergic Foundation with Co-Factor Support

Formulators designing products for mood balance and sleep quality can leverage calcium di-L-tryptophanate's integrated delivery of L-tryptophan (the rate-limiting serotonin precursor) and calcium (a co-factor implicated in neuronal excitability and neurotransmitter release). While direct mood outcome data for this specific salt are limited, the enhanced gut hormone and sleep latency effects documented in controlled studies [1][2][3] provide a functional basis for positioning it as a differentiated ingredient in combination formulas targeting the serotonin-melatonin axis.

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